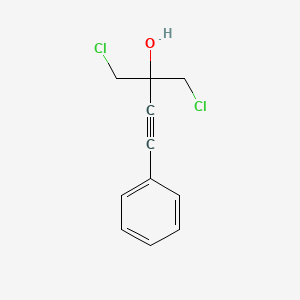
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol is an organic compound with a complex structure that includes a phenyl group, a chloromethyl group, and a hydroxyl group
Méthodes De Préparation
The synthesis of 1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-(chloromethyl)benzene with propargyl alcohol under specific conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide
Applications De Recherche Scientifique
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol can be compared with similar compounds such as:
1-Chloro-2-(chloromethyl)benzene: Similar structure but lacks the hydroxyl and alkyne groups.
1-Chloro-2-methyl-2-phenylpropane: Contains a similar phenyl group but differs in the aliphatic chain structure.
1-Chloro-2,3-epoxypropane: Contains an epoxide group instead of the alkyne and hydroxyl groups
Propriétés
Numéro CAS |
90160-64-8 |
|---|---|
Formule moléculaire |
C11H10Cl2O |
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
1-chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol |
InChI |
InChI=1S/C11H10Cl2O/c12-8-11(14,9-13)7-6-10-4-2-1-3-5-10/h1-5,14H,8-9H2 |
Clé InChI |
ZGAFNDKTXCVBSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC(CCl)(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)


![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)


![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14356086.png)
![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)


